molecular formula C21H25N5O2S B10856003 MTDB-Alkyne

MTDB-Alkyne

Cat. No.: B10856003
M. Wt: 411.5 g/mol
InChI Key: BHCAYIGBTZSCOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: MTDB-Alkyne is synthesized by functionalizing the beta-coronavirus pseudoknot ligand MTDB with a clickable alkyne group . The preparation of alkynes generally involves the dehydrohalogenation of vicinal dihalides or vinylic halides using strong bases such as sodium amide in ammonia . This process forms the carbon-carbon triple bond characteristic of alkynes.

Industrial Production Methods: While specific industrial production methods for this compound are not detailed, the general approach involves large-scale synthesis using the aforementioned dehydrohalogenation techniques. The use of robust reaction conditions and high-purity reagents ensures the production of this compound with a purity of at least 98% .

Chemical Reactions Analysis

Types of Reactions: MTDB-Alkyne undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium amide in liquid ammonia.

Major Products:

Mechanism of Action

MTDB-Alkyne exerts its effects by binding to RNA pseudoknots. The clickable alkyne group allows for the attachment of various functional groups, enabling the synthesis of proximity-induced nucleic acid degrader molecules. These molecules target and degrade specific RNA sequences, such as those found in severe acute respiratory syndrome coronavirus 2 . The molecular targets include RNA pseudoknots, and the pathways involved are related to RNA degradation and interference .

Comparison with Similar Compounds

Uniqueness: MTDB-Alkyne is unique due to its specific functionalization with a clickable alkyne group, which allows for targeted RNA binding and degradation. This makes it particularly valuable in the study and treatment of viral infections, such as severe acute respiratory syndrome coronavirus 2 .

Properties

Molecular Formula

C21H25N5O2S

Molecular Weight

411.5 g/mol

IUPAC Name

4-[(2-methyl-1,3-thiazol-4-yl)methyl]-N-[2-(prop-2-ynylcarbamoyl)phenyl]-1,4-diazepane-1-carboxamide

InChI

InChI=1S/C21H25N5O2S/c1-3-9-22-20(27)18-7-4-5-8-19(18)24-21(28)26-11-6-10-25(12-13-26)14-17-15-29-16(2)23-17/h1,4-5,7-8,15H,6,9-14H2,2H3,(H,22,27)(H,24,28)

InChI Key

BHCAYIGBTZSCOS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CN2CCCN(CC2)C(=O)NC3=CC=CC=C3C(=O)NCC#C

Origin of Product

United States

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